Product packaging for 4-(Pyrrolidin-2-yl)thiazole(Cat. No.:CAS No. 1190702-11-4)

4-(Pyrrolidin-2-yl)thiazole

Cat. No.: B3365000
CAS No.: 1190702-11-4
M. Wt: 154.24 g/mol
InChI Key: FCGXVNAOFWTJEW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazole-Pyrrolidine Scaffolds

The journey to the synthesis and study of 4-(Pyrrolidin-2-yl)thiazole is built upon a rich history of research into its parent heterocycles. The chemistry of thiazoles gained significant momentum following the foundational work of Hofmann and Hantzsch in 1887. tandfonline.com Since its discovery in the late 19th century, the thiazole (B1198619) ring has been extensively studied. numberanalytics.com This has led to its incorporation into a wide array of biologically active compounds and materials. tandfonline.comnumberanalytics.com

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is also a cornerstone of organic and medicinal chemistry. nih.govfrontiersin.org Its presence in the naturally occurring amino acid proline has made it a fundamental building block in the synthesis of numerous enzymes, receptors, and drugs. pharmablock.com The development of synthetic methodologies to construct and functionalize both thiazole and pyrrolidine rings has paved the way for the creation of hybrid molecules like this compound, enabling researchers to explore new chemical spaces and biological activities.

Significance of the Thiazole and Pyrrolidine Moieties in Heterocyclic Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. nih.govfabad.org.tr This structure imparts a degree of aromaticity and stability. numberanalytics.com The thiazole nucleus is a fundamental component of vitamin B1 and is found in a variety of natural products. fabad.org.tr In medicinal chemistry, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbohrium.comfrontiersin.org The versatility of the thiazole ring allows for modifications at various positions, enabling the fine-tuning of its biological and chemical properties. nih.gov

The pyrrolidine ring , a saturated heterocycle, offers distinct advantages in drug design. nih.gov Its three-dimensional, non-planar structure allows for a more thorough exploration of pharmacophore space compared to its aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net This stereochemical complexity is crucial for achieving specific interactions with biological targets. nih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, and the ring itself can enhance aqueous solubility and other physicochemical properties of a molecule. pharmablock.com The pyrrolidine scaffold is present in numerous FDA-approved drugs, highlighting its clinical significance. nih.gov

The combination of these two moieties in this compound results in a molecule with both aromatic and saturated features, offering a unique platform for further chemical exploration and drug discovery.

Academic Relevance of this compound as a Research Subject

The academic interest in this compound and its derivatives is on the rise, driven by the potential for discovering new compounds with valuable biological activities. Researchers are actively synthesizing and evaluating novel analogues for various therapeutic applications.

For instance, a study focused on the synthesis of new thiazole-based pyrrolidine derivatives and evaluated their antibacterial and cytotoxic activities. bohrium.combiointerfaceresearch.comresearchgate.net The antibacterial properties were tested against several bacterial strains, including Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus. bohrium.combiointerfaceresearch.com One of the synthesized compounds, a 4-F-phenyl derivative, demonstrated selective inhibition of Gram-positive bacteria with minimal toxicity. bohrium.com

In another line of research, a series of 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) derivatives were synthesized and evaluated for their anticonvulsant activity. researchgate.net The most active compound in this series, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed a significant protective effect in a preclinical seizure model. researchgate.net

Furthermore, the synthesis of 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives has been explored for their antimycobacterial activity against M. tuberculosis. bohrium.com These studies highlight the diverse therapeutic areas where this compound-based compounds are being investigated.

Table 1: Selected Research on this compound Derivatives

Derivative ClassInvestigated ActivityKey Finding
Thiazole-based pyrrolidinesAntibacterialA 4-F-phenyl derivative showed selective activity against Gram-positive bacteria. bohrium.com
1-(Thiazol-2-yl)pyrrolidin-2-onesAnticonvulsant1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one was the most potent compound. researchgate.net
3-[2-(Pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-onesAntimycobacterialCompounds exhibited moderate activity against M. tuberculosis. bohrium.com
4-Aryl-5-aminomethyl-thiazole-2-amines with pyrrolidineROCK II inhibitory activityA derivative with 4-pyridine substitution showed high potency. brieflands.com

This table is based on the data available in the provided text and is not exhaustive.

Emerging Trends in the Investigation of this compound Analogues

The investigation of this compound analogues is evolving, with researchers exploring more complex molecular architectures and a wider range of biological targets. A key trend is the hybridization of the this compound scaffold with other pharmacologically active moieties to create multi-targeted agents.

Recent studies have focused on creating hybrid compounds that combine the thiazole-pyrrolidine core with other heterocyclic systems. frontiersin.org For example, the synthesis of spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) heterocyclic hybrids has yielded compounds with potent antifungal activity. frontiersin.org This approach aims to enhance the therapeutic efficacy and potentially overcome drug resistance.

Another emerging area is the development of thiazole-based compounds as inhibitors of specific enzymes involved in disease progression. For instance, research into Rho-kinase (ROCK) inhibitors has led to the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines, where the aminomethyl side chain includes a pyrrolidine group. brieflands.com One such compound demonstrated potent ROCK II inhibitory activity, suggesting its potential for treating cardiovascular diseases. brieflands.com

Furthermore, the exploration of thiazoline (B8809763) derivatives, which are structurally related to thiazoles, is also gaining traction. rsc.org These compounds have shown promise in various therapeutic areas, including as anti-HIV and anticancer agents. rsc.org The synthesis of novel pyridyl-carbonyl thiazoles, which are analogues of the marine alkaloid dendrodoine, has also been reported, with some compounds exhibiting antioxidant and antimicrobial properties. nih.gov

The continued exploration of these and other novel analogues will undoubtedly lead to a deeper understanding of the structure-activity relationships of this versatile scaffold and may pave the way for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2S B3365000 4-(Pyrrolidin-2-yl)thiazole CAS No. 1190702-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGXVNAOFWTJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Pyrrolidin 2 Yl Thiazole and Its Derivatives

Classical Approaches to Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of many synthetic routes, with several classical methods being adapted for the specific purpose of incorporating a pyrrolidinyl substituent.

The Hantzsch thiazole synthesis, first described in 1887, is a versatile and widely used method for constructing the thiazole nucleus. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov The reaction mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring. nih.gov

To apply this synthesis to the 4-(pyrrolidin-2-yl)thiazole core, one of the starting materials must contain the pyrrolidine (B122466) moiety. A common strategy involves using a thioamide derived from a protected proline (a pyrrolidine-containing amino acid). For example, N-Boc-L-prolinamide can be converted to its corresponding thioamide. This pyrrolidine-containing thioamide is then reacted with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate, to construct the thiazole ring directly with the protected pyrrolidinyl group at the desired position. Subsequent deprotection yields the target compound. Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov

Table 1: Hantzsch Thiazole Synthesis Adaptation

Reactant A (Thioamide Source)Reactant B (α-Haloketone)Resulting Thiazole Core
N-Boc-L-proline thioamideEthyl bromopyruvateEthyl 2-(N-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate
Thioformamide3-Bromo-1-(pyrrolidin-1-yl)propan-1-one4-(Pyrrolidin-1-yl)methyl)thiazole

The Cook–Heilbron thiazole synthesis is another classical method, which typically produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates. nih.govwikipedia.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

Beyond the primary named syntheses, other cyclization and condensation reactions serve to assemble the thiazole ring. A notable variation, which is mechanistically related to the Hantzsch synthesis, involves the reaction of thiosemicarbazide (B42300) with α-haloketones. This approach has been used to synthesize 2-hydrazinylthiazole (B183971) derivatives, which can then serve as intermediates for further functionalization. biointerfaceresearch.comresearchgate.net

In one such reported synthesis, substituted phenacyl bromides are condensed with thiosemicarbazide to form 4-aryl-2-hydrazinylthiazoles. biointerfaceresearch.com These intermediates can then be reacted with other reagents to introduce or form the pyrrolidine ring, demonstrating a modular approach to the final compound. biointerfaceresearch.comresearchgate.net

Table 2: Cyclocondensation for Thiazole Precursors

Sulfur SourceCarbonyl/Halocarbonyl CompoundResulting Thiazole Intermediate
Thiosemicarbazide4-Bromophenacyl bromide4-(4-bromophenyl)-2-hydrazinylthiazole
Thiourea2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine

Strategies for Pyrrolidine Moiety Introduction

An alternative synthetic paradigm involves forming the pyrrolidine ring as a key step, either by starting with a pyrrolidine-containing building block or by constructing the ring via cycloaddition.

This strategy is one of the most direct methods for ensuring the correct placement and stereochemistry of the pyrrolidine group. It involves using a readily available, often chiral, pyrrolidine derivative as a starting material and subsequently building the thiazole ring onto it. Proline and its derivatives are ideal precursors for this purpose. mdpi.com

For example, as mentioned in the Hantzsch approach, a protected proline can be converted into a proline thioamide, which then undergoes cyclization with an α-haloketone. scribd.com Another documented approach involves synthesizing thiazole derivatives first and then reacting them with a chiral precursor to form the pyrrolidine ring. In one study, 2-hydrazinylthiazole derivatives were reacted with L-(+)-tartaric acid to create a (3S,4S)-dihydroxypyrrolidine-2,5-dione ring attached to the thiazole nitrogen. biointerfaceresearch.comresearchgate.net This method highlights the fusion of a pre-formed thiazole with a precursor that cyclizes to form the desired pyrrolidine derivative.

Table 3: Pyrrolidine Introduction via Precursors

Pyrrolidine PrecursorReaction PartnerMethodologyProduct
N-Boc-L-proline thioamideEthyl bromopyruvateHantzsch SynthesisEthyl 2-(N-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate
L-(+)-Tartaric acid4-Aryl-2-hydrazinylthiazoleCondensation/Cyclization1-((4-Arylthiazol-2-yl)amino)-3,4-dihydroxypyrrolidine-2,5-dione

The 1,3-dipolar cycloaddition is a powerful and convergent reaction for the stereoselective synthesis of five-membered heterocycles, including pyrrolidines. wikipedia.orgrsc.org The most common application for pyrrolidine synthesis involves the reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile, typically an alkene or alkyne. wikipedia.orgnih.gov

In the context of this compound synthesis, this strategy would involve reacting a thiazole-containing dipolarophile with an azomethine ylide. For instance, a 4-vinylthiazole derivative could serve as the dipolarophile. The azomethine ylide can be generated in situ, often through the thermal or catalytic decarboxylation of an α-amino acid or its ester in the presence of an aldehyde. nih.gov This cycloaddition would construct the pyrrolidine ring directly onto the C4 position of the thiazole core, offering excellent control over stereochemistry. rsc.org

Table 4: Pyrrolidine Formation via 1,3-Dipolar Cycloaddition

Dipolarophile1,3-Dipole (Azomethine Ylide) SourceResulting Structure
4-VinylthiazoleSarcosine and Benzaldehyde1-Methyl-5-phenyl-3-(thiazol-4-yl)pyrrolidine
Ethyl 2-(thiazol-4-yl)acrylateGlycine and FormaldehydeEthyl 4-(thiazol-4-yl)pyrrolidine-2-carboxylate

Integration of Chiral Pyrrolidine Building Blocks for Stereoselective Synthesis

The stereoselective synthesis of this compound derivatives heavily relies on the use of chiral pyrrolidine building blocks, which are often derived from readily available natural sources like L-proline and L-hydroxyproline. mdpi.comnih.govnih.gov This approach ensures the introduction of a predefined stereocenter at the 2-position of the pyrrolidine ring, which is crucial for the biological activity of many pharmaceutical compounds. mdpi.com

A common strategy involves the use of enantiomerically enriched prolinate derivatives in a multi-step sequence. mersin.edu.trua.es For instance, a versatile and concise approach to access highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks, which can be conceptually adapted for the 4-substituted regioisomer, begins with the reaction of an enantiomerically pure pyrrolidine with benzoylisothiocyanate. This is followed by a sequential reaction with an α-bromo ketone. mersin.edu.tr The absolute configuration of the final product is retained from the starting chiral pyrrolidine. mersin.edu.tr

The synthesis of polyhydroxylated pyrrolidine and indolizidine glycosidase inhibitors from 4-hydroxy-L-proline demonstrates the utility of these chiral building blocks. nih.gov Key steps in these syntheses include regio- and stereoselective hydroxylation and reduction reactions, which allow for the introduction of desired stereocenters. nih.gov The pyrrolidine ring, with its pre-existing chirality, serves as a scaffold for further functionalization. mdpi.com

One notable example of the integration of a chiral pyrrolidine building block is in the synthesis of Elbasvir, a drug used for the treatment of hepatitis C. mdpi.com A key intermediate, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is synthesized from (S)-prolinol. mdpi.com This highlights the importance of chiral pyrrolidine precursors in the synthesis of complex, biologically active molecules.

Chiral Building BlockSynthetic StrategyKey Features
Enantiomerically enriched prolinatesReaction with benzoylisothiocyanate followed by α-bromo ketoneRetention of absolute configuration
4-Hydroxy-L-prolineRegio- and stereoselective hydroxylation and reductionIntroduction of multiple stereocenters
(S)-ProlinolOxidation and condensationSynthesis of complex drug intermediates

Modern Synthetic Advancements

One-Pot and Multicomponent Reaction Methodologies for Convergent Synthesis

A plausible one-pot multicomponent strategy for the synthesis of this compound derivatives is the Hantzsch thiazole synthesis. beilstein-journals.orgnih.govwikipedia.orgscribd.com This reaction typically involves the condensation of a thioamide with an α-haloketone. nih.gov For the synthesis of the target compound, a protected 2-thiocarbamoylpyrrolidine could be reacted with a suitable α-haloketone in a single pot. The Hantzsch synthesis is known for its versatility and can be carried out under mild conditions. nih.gov

An example of a one-pot, three-component protocol for the stereoselective synthesis of spiro thiazolidines involves the reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid like L-proline. nih.gov This demonstrates the feasibility of combining the pyrrolidine and thiazole ring systems in a single, convergent step. While this example leads to a spirocyclic system, the underlying principles of multicomponent reactions can be adapted for the synthesis of this compound.

The following table outlines a hypothetical one-pot synthesis for a this compound derivative based on the Hantzsch reaction.

Reactant 1Reactant 2Catalyst/ConditionsProduct
N-Boc-L-proline thioamide2-Bromo-1-phenylethanoneReflux in ethanolN-Boc-4-phenyl-2-(pyrrolidin-2-yl)thiazole

Microwave-Assisted Synthesis for Enhanced Efficiency and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.comnih.govmdpi.com This technology is particularly beneficial for the synthesis of heterocyclic compounds like this compound, where prolonged heating can lead to decomposition or side reactions. nih.gov

The application of microwave irradiation can dramatically enhance the efficiency of reactions such as the Hantzsch thiazole synthesis. For instance, the synthesis of various heterocyclic molecules, which would typically require several hours of reflux, can be completed in a matter of minutes under microwave conditions, with yields often improving by 10-30%. sphinxsai.com In the context of synthesizing this compound, a microwave-assisted Hantzsch reaction between a protected 2-thiocarbamoylpyrrolidine and an α-haloketone would be expected to proceed rapidly and with high efficiency.

A comparative study of conventional versus microwave-assisted synthesis for various organic reactions has consistently demonstrated the superiority of the microwave approach in terms of both reaction time and yield. sphinxsai.commdpi.com For example, a reaction that takes 8 hours to complete with a 75% yield using conventional heating might be finished in 10 minutes with an 85% yield under microwave irradiation. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov

Synthesis MethodReaction TimeYieldKey Advantages
Conventional Heating2-15 hoursOften <50%Established methodology
Microwave-Assisted Synthesis2-8 minutesSignificantly higherRapid, efficient, cleaner reactions

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. mdpi.com Key aspects of green chemistry include the use of environmentally benign solvents, atom economy, and the use of renewable starting materials. mdpi.com

Green Solvents: The synthesis of thiazole derivatives has been successfully demonstrated in eco-friendly deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene (B1197577) glycol. mdpi.com These solvents are often biodegradable, non-toxic, and can be recycled, offering a greener alternative to traditional volatile organic solvents. mdpi.com The use of water as a solvent in organic reactions is another key aspect of green chemistry, and the Hantzsch thiazole synthesis has been shown to proceed in aqueous media. wikipedia.org

For a hypothetical Hantzsch synthesis of this compound from N-Boc-L-proline thioamide and 2-bromo-1-phenylethanone, the atom economy can be calculated as follows:

(Molecular weight of product / Sum of molecular weights of all reactants) x 100

This calculation highlights the efficiency of the reaction in terms of incorporating the atoms of the reactants into the final product.

Flow Chemistry Approaches for Scalable Production

Flow chemistry, utilizing microreactors, offers a safe, efficient, and scalable platform for the synthesis of pharmaceutical compounds. buu.ac.thscitube.ioorganic-chemistry.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity of the final product. rsc.org The small reaction volumes in microreactors also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. scitube.io

The synthesis of heterocyclic compounds, including those similar to this compound, has been successfully demonstrated using continuous flow systems. For example, a multistep continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, which involves a Hantzsch thiazole synthesis as one of the steps, has been reported. nih.gov This process allows for the rapid generation of complex molecules without the need for isolating intermediates. nih.gov

A potential flow chemistry setup for the synthesis of this compound could involve the following steps:

Pumping solutions of the protected 2-thiocarbamoylpyrrolidine and the α-haloketone into a T-mixer.

Passing the mixed stream through a heated reactor coil to facilitate the Hantzsch reaction.

In-line purification to remove byproducts and unreacted starting materials.

Collection of the purified product.

This approach would allow for the continuous and automated production of this compound, making it an attractive method for industrial-scale manufacturing. buu.ac.th The scalability of flow chemistry is a significant advantage over traditional batch processes, as production can be increased by simply running the system for a longer duration or by using multiple reactors in parallel. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Pyrrolidin 2 Yl Thiazole

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in 4-(Pyrrolidin-2-yl)thiazole is an electron-rich aromatic system, yet it also possesses an electron-withdrawing imine nitrogen. This duality governs its reactivity towards various reagents. The pyrrolidin-2-yl substituent at the C4 position, being an electron-donating group, further modulates the electron density of the thiazole ring, thereby influencing its reaction pathways.

The thiazole ring is generally susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com The presence of the electron-donating pyrrolidinyl group at C4 is expected to further activate the C5 position towards electrophiles. Should the C5 position be blocked, substitution can occur at the C4 position, though this is less common. pharmaguideline.com

Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. However, the reaction conditions must be carefully controlled, as the thiazole ring is sensitive to strong acids, which can lead to protonation of the ring nitrogen and subsequent deactivation towards electrophilic attack. tandfonline.com For instance, 2-aminothiazole (B372263) readily undergoes nitration at the C5 position. tandfonline.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazoles

Position Relative Electron Density Preferred Site of Attack Influencing Factors
C2 Electron-deficient Unfavored Highest electron-deficiency due to adjacent S and N atoms. pharmaguideline.com
C4 Nearly neutral Possible if C5 is blocked The pyrrolidin-2-yl group at this position modifies its reactivity.

This table provides an interactive overview of the factors governing electrophilic substitution on the thiazole ring.

Due to the electronegativity of the nitrogen atom, the C2 position of the thiazole ring is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack. pharmaguideline.com Nucleophilic substitution reactions, however, typically require either a very strong nucleophile or activation of the thiazole ring. pharmaguideline.com Such activation can be achieved by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen and facilitates its removal by a base. pharmaguideline.com

Furthermore, if a leaving group such as a halogen is present on the ring, it can be displaced by a nucleophile. The order of reactivity for halogen displacement is generally C2 > C5 > C4. The presence of the pyrrolidinyl group at C4 would likely make direct nucleophilic substitution at this position challenging without prior functionalization to introduce a suitable leaving group.

Metalation of the thiazole ring is a powerful strategy for introducing further functionalization. The C2 proton is the most acidic and can be readily removed by strong bases like n-butyllithium to form a 2-lithiothiazole species. slideshare.net This organometallic intermediate can then react with various electrophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to form carbon-carbon bonds with thiazole rings. thieme-connect.comthieme-connect.com This reaction typically involves the coupling of a thiazole-boronic acid or ester with an aryl or vinyl halide. For a molecule like this compound, a bromo or iodo group would first need to be introduced onto the thiazole ring, likely at the C2 or C5 position. Subsequently, a boronic ester could be formed, for instance, via Miyaura borylation. ed.ac.uk

Studies on thiazoleboronic esters have shown that those substituted at the 4-position are generally less stable and more difficult to purify than their 5-substituted counterparts. thieme-connect.com They are prone to hydrolysis and deboronation under cross-coupling conditions, which can lead to lower yields. thieme-connect.comthieme-connect.com Therefore, performing a Suzuki-Miyaura coupling on a boronic ester derivative of this compound would require carefully optimized, anhydrous conditions to minimize these side reactions. thieme-connect.com

Table 2: Comparison of Suzuki-Miyaura Coupling for Thiazoleboronic Esters

Boronic Ester Position Stability Reactivity in Cross-Coupling Typical Yields Key Challenge
C4-Position Less stable More troublesome Lower Prone to hydrolysis and deboronation. thieme-connect.com

| C5-Position | More stable | More reliable | Good | Less susceptible to decomposition. thieme-connect.com |

This interactive table highlights the positional differences in reactivity for Suzuki-Miyaura reactions on thiazole boronic esters.

The thiazole ring exhibits considerable resistance to both oxidation and reduction. slideshare.net Strong oxidizing agents can, however, lead to the formation of an aromatic thiazole N-oxide by acting on the ring nitrogen. wikipedia.orgtandfonline.com Oxidation can also occur at the sulfur atom, yielding non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.orgtandfonline.com

Regarding reduction, the thiazole ring is stable against catalytic hydrogenation with platinum and metal-in-acid reductions. pharmaguideline.com However, it can be reduced in a multi-step process. This typically involves N-methylation with methyl iodide, followed by reduction with sodium borohydride, and subsequent hydrolysis with mercury(II) chloride to yield an aldehyde. wikipedia.org This sequence effectively treats the thiazole ring as a formyl synthon. Desulfurization of the ring can be achieved using reducing agents like Raney nickel. pharmaguideline.comslideshare.net

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a saturated, five-membered cyclic amine. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom.

The nitrogen atom in the pyrrolidine ring of this compound is a secondary amine, which confers both basic and nucleophilic properties to the molecule. nih.govwikipedia.org This allows for a wide range of nitrogen-centered reactions.

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed coupling reactions can be used to attach aryl groups to the nitrogen.

Formation of Enamines: The pyrrolidine moiety can be used as a catalyst in its own right, for example, in forming enamines with ketones or aldehydes, which are key intermediates in organocatalysis. nih.gov

Ring-Opening and Ring-Contraction Transformations

While ring-opening reactions of the stable this compound core are not commonly reported under typical conditions, transformations involving ring contraction have been documented in more complex, related fused systems. These studies provide valuable mechanistic insight into the potential reactivity of the thiazole portion of the molecule under specific stressors.

Research into fused pyrrolo[2,1-c] acs.orgbenzothiazine systems, which contain a related structural motif, has demonstrated a nucleophile-induced 1,4-thiazine ring contraction. This transformation yields the thermodynamically more stable pyrrolo[2,1-b] acs.orgacs.orgbenzothiazoles. The reaction is initiated by a nucleophilic attack on an electrophilic carbon within the thiazine (B8601807) ring, leading to the cleavage of a sulfur-carbon bond. This step forms a key 1-(2-thiophenyl)pyrrole derivative as an intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the newly formed thiol group onto the pyrrole (B145914) moiety, resulting in the contracted 1,3-benzothiazole ring system. This process works effectively with a range of nucleophiles, including alkanols and amines.

The proposed mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) attacks an electrophilic center (such as a carbonyl group) in the 1,4-thiazine ring.

S-C Bond Cleavage: This attack induces the cleavage of the S–C bond within the thiazine ring, opening it to form a thiol intermediate.

Intramolecular Cyclization: The thiol group of the intermediate attacks an electrophilic carbon on the pyrrole ring, forming a new five-membered thiazole ring.

Prototropic Shift: A final 1,3-prototropic shift yields the stable, ring-contracted pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole (B30560) product.

Starting MaterialNucleophileSolventTemperature (°C)ProductYield (%)
3-Aroylpyrrolo[2,1-c] acs.orgbenzothiazine-1,2,4-trioneMethanolMethanol65Pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole derivative75-85
3-Aroylpyrrolo[2,1-c] acs.orgbenzothiazine-1,2,4-trioneEthanolEthanol78Pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole derivative78-88
3-Aroylpyrrolo[2,1-c] acs.orgbenzothiazine-1,2,4-trioneBenzylamineDioxane101Pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole derivative65-75
3-Aroylpyrrolo[2,1-c] acs.orgbenzothiazine-1,2,4-trioneAnilineDioxane101Pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole derivative60-70

Stereochemical Inversion and Retention during Reactions

The stereochemical outcome of reactions involving the chiral center at the 2-position of the pyrrolidine ring is of paramount importance, particularly in asymmetric synthesis. The this compound scaffold is analogous to the well-studied amino acid L-proline, which is a cornerstone of organocatalysis. Mechanistic studies of proline-catalyzed reactions provide a robust framework for understanding the stereocontrol exerted by the pyrrolidin-2-yl moiety. acs.org

In reactions such as aldol (B89426) and Mannich condensations, the pyrrolidine nitrogen and the thiazole ring function in a bifunctional capacity, analogous to the amine and carboxylic acid groups in proline. libretexts.org The reaction proceeds through the formation of a key enamine intermediate between the catalyst and a carbonyl donor (e.g., a ketone). acs.orgacs.org The stereochemistry of the final product is dictated by the geometry of the transition state during the carbon-carbon bond-forming step.

Computational and experimental studies on proline catalysis show that the stereoselectivity arises from a highly organized, chair-like transition state. acs.orgnih.gov In this model, the substituent at the C-2 position of the pyrrolidine ring (in this case, the thiazole group) effectively shields one face of the enamine. The incoming electrophile (e.g., an aldehyde) is therefore directed to the less sterically hindered face. libretexts.org Furthermore, non-covalent interactions, such as hydrogen bonding between the catalyst and the electrophile, help to lock in a specific orientation, leading to high levels of stereoselectivity. nih.gov

This mechanism typically results in the retention of configuration at the catalyst's stereocenter throughout the catalytic cycle. The catalyst is regenerated with its original stereochemistry, having successfully transferred its chiral information to the product. The specific syn or anti diastereoselectivity of the product depends on the precise orientation of the reactants in the transition state, which can be influenced by the specific structure of the catalyst and substrates. libretexts.org For instance, in Mannich-type reactions, the use of (S)-proline typically favors the formation of syn products because the re-face of the enamine intermediate is sterically blocked. libretexts.org

Reactions Involving the Inter-Ring Linkage and Substituents

Derivatization of Side Chains and Functional Groups

The this compound scaffold possesses multiple sites amenable to derivatization, allowing for the synthesis of a diverse library of analogues. The secondary amine of the pyrrolidine ring is a primary site for modification. It can readily undergo standard N-functionalization reactions, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to introduce new alkyl substituents.

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These derivatizations are foundational in the synthesis of more complex molecules. For instance, the synthesis of various pyrrolidine-thiazole hybrids for biological screening relies on the coupling of pre-functionalized thiazole precursors with pyrrolidine derivatives, often involving the formation of a new bond at the pyrrolidine nitrogen. biointerfaceresearch.comresearchgate.net

The thiazole ring itself can also be functionalized. As an electron-rich heterocycle, it can undergo electrophilic substitution, although the position of substitution is directed by the existing pyrrolidinyl group. Furthermore, deprotonation of the thiazole ring at C-2 with a strong base like an organolithium reagent can generate a nucleophile, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new substituents. mersin.edu.tr

Condensation Reactions with Aldehydes and Ketones

The structural similarity of this compound to proline strongly suggests its utility in catalyzing or participating in condensation reactions with aldehydes and ketones. The mechanism, as established for proline, involves the formation of an enamine intermediate from the reaction of the pyrrolidinyl nitrogen with a ketone or aldehyde donor. This enamine then acts as a potent nucleophile, attacking an aldehyde or ketone acceptor in an aldol- or Mannich-type reaction. acs.orglibretexts.org

A closely related compound, 5-(pyrrolidin-2-yl)tetrazole, has been shown to be an effective organocatalyst for asymmetric aldol and Mannich reactions. This analogue catalyzes reactions between various aromatic aldehydes and ketones with high efficiency and stereoselectivity. The reactions are often accelerated in continuous-flow microreactors, requiring lower catalyst loadings compared to batch processes. This demonstrates the high catalytic potential of the pyrrolidin-2-yl heterocycle motif.

AldehydeKetoneCatalyst Loading (mol%)Time (min)Yield (%)Enantiomeric Excess (ee %)
4-NitrobenzaldehydeCyclohexanone10109999
4-NitrobenzaldehydeAcetone10309072
4-ChlorobenzaldehydeCyclohexanone10109998
2-NaphthaldehydeCyclohexanone10209998
BenzaldehydeCyclohexanone10209095

Data from analogous reactions catalyzed by 5-(pyrrolidin-2-yl)tetrazole.

Formation of Complex Polyheterocyclic Systems

The this compound moiety serves as a valuable building block for the construction of more elaborate polyheterocyclic architectures. The reactivity of both the pyrrolidine and thiazole rings can be harnessed to engage in cyclization and annulation reactions.

One strategy involves using functionalized thiazoles as precursors for subsequent ring-forming reactions. For example, α-haloketones can react with thioamides or thioureas in a Hantzsch thiazole synthesis, and the resulting aminothiazole can be further elaborated. nih.gov A 2-bromo-1-(thiazol-5-yl)ethanone (B1612032) derivative, for instance, can react with heterocyclic amines or thiosemicarbazone derivatives to create complex systems containing di-, tri-, and even tetrathiazole moieties linked together. nih.gov

Another approach involves intramolecular cyclization. As seen in related systems, a pyrrolidine-thiazole derivative with appropriately positioned functional groups can undergo cyclization to form fused ring systems. The reaction of a 2-aminothiazole with an α-bromoketone containing a pyrrolidine moiety can lead to fused imidazo[2,1-b]thiazole (B1210989) structures. nih.gov These reactions demonstrate the versatility of the core scaffold in synthesizing diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of 4 Pyrrolidin 2 Yl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 4-(Pyrrolidin-2-yl)thiazole. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the thiazole (B1198619) and pyrrolidine (B122466) rings. The thiazole ring should exhibit two aromatic protons. The proton at the C2 position typically appears at a lower field (δ ≈ 8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The proton at the C5 position is expected to resonate at a slightly higher field (δ ≈ 7.0-7.5 ppm).

The pyrrolidine ring presents a more complex set of signals. The methine proton at C2', being adjacent to both the thiazole ring and the nitrogen atom, would likely appear as a multiplet in the range of δ 4.0-4.5 ppm. The four methylene (B1212753) protons at the C3', C4', and C5' positions are diastereotopic and would resonate as complex multiplets, typically between δ 1.8 and 3.5 ppm. The N-H proton of the pyrrolidine ring would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The thiazole ring carbons are expected in the aromatic region, with C2 resonating at a very low field (δ ≈ 165-175 ppm), C4 (the point of attachment) around δ 145-155 ppm, and C5 at a higher field (δ ≈ 115-125 ppm) nih.gov. For the pyrrolidine ring, the C2' methine carbon would be found around δ 60-70 ppm, while the methylene carbons (C3', C4', C5') would appear in the upfield region of δ 25-55 ppm.

Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (Thiazole)8.5 - 9.0d (doublet)~2-3
H-5 (Thiazole)7.0 - 7.5d (doublet)~2-3
H-2' (Pyrrolidine)4.0 - 4.5m (multiplet)-
H-3' (Pyrrolidine)1.8 - 2.2m (multiplet)-
H-4' (Pyrrolidine)1.8 - 2.2m (multiplet)-
H-5' (Pyrrolidine)3.0 - 3.5m (multiplet)-
N-H (Pyrrolidine)Variable (broad)s (singlet)-

Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2 (Thiazole)165 - 175
C-4 (Thiazole)145 - 155
C-5 (Thiazole)115 - 125
C-2' (Pyrrolidine)60 - 70
C-3' (Pyrrolidine)25 - 35
C-4' (Pyrrolidine)25 - 35
C-5' (Pyrrolidine)45 - 55

While 1D NMR provides initial assignments, 2D NMR experiments are essential for unambiguous confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a correlation between the thiazole protons H-2 and H-5, if any long-range coupling exists. Crucially, it would map out the entire spin system of the pyrrolidine ring, showing correlations from H-2' to the H-3' protons, from H-3' to H-4', and from H-4' to H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at δ 4.0-4.5 ppm would show a cross-peak to the carbon signal at δ 60-70 ppm, confirming their identities as H-2' and C-2', respectively.

The structure of this compound is not static. Two primary dynamic processes can be investigated using variable-temperature (dynamic) NMR:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium between two predominant envelope or twist conformations, often described as Cγ-endo and Cγ-exo puckers frontiersin.orgnih.gov. This puckering can lead to the broadening of NMR signals at room temperature. By lowering the temperature, it may be possible to "freeze out" these conformers on the NMR timescale, leading to the observation of separate signals for each distinct conformation. Lineshape analysis of the spectra at different temperatures can be used to determine the activation energy (ΔG‡) for the ring inversion process.

Rotational Barriers: There may be restricted rotation around the single bond connecting the C2' of the pyrrolidine and the C4 of the thiazole. Steric hindrance between the rings could create a significant energy barrier to free rotation researchgate.netnih.gov. If this barrier is sufficiently high (typically >15-20 kcal/mol), separate signals for the resulting atropisomers might be observable at room temperature or below mdpi.com. Dynamic NMR experiments, by tracking the coalescence of these signals upon heating, can be used to quantify the rotational energy barrier.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). For this compound, with a molecular formula of C₇H₁₀N₂S, the calculated monoisotopic mass is 154.0565 Da. An experimental HRMS measurement confirming this exact mass would validate the proposed elemental composition, ruling out other potential formulas with the same nominal mass.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller, characteristic ions. The analysis of these fragments provides valuable structural information. For protonated this compound ([M+H]⁺, m/z 155.0643), several fragmentation pathways can be predicted based on the known behavior of similar structures researchgate.netsemanticscholar.orgwvu.edu.

Primary Fragmentation: A common and often dominant fragmentation pathway for compounds with a pyrrolidine ring is the neutral loss of the entire pyrrolidine moiety (71 Da) or a related fragment wvu.edu. Another likely primary fragmentation is the cleavage of the C-C bond between the two rings, which could lead to ions corresponding to the protonated thiazole (m/z 86) or the pyrrolidinyl cation (m/z 70).

Thiazole Ring Fragmentation: The thiazole ring itself can fragment through characteristic pathways, such as the loss of hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS) semanticscholar.orgsapub.org.

The isotope pattern provides another layer of validation. Due to the natural abundance of stable isotopes (¹³C, ¹⁵N, ³⁴S), the molecular ion will be accompanied by smaller peaks at higher masses. For a molecule containing one sulfur atom, a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M peak (from ³⁴S) is expected. This distinctive pattern helps to confirm the presence of sulfur in the molecule.

Predicted Key Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure / Neutral LossFragmentation Pathway
155.0643[C₇H₁₁N₂S]⁺ (Protonated Molecule, [M+H]⁺)Molecular Ion
86.0119[C₃H₄NS]⁺ (Protonated Thiazole)Cleavage of the C2'-C4 bond
70.0657[C₄H₈N]⁺ (Pyrrolidinyl Cation)Cleavage of the C2'-C4 bond

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a chiral molecule like this compound, it provides unambiguous information on its absolute stereochemistry, bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

A single-crystal X-ray diffraction (SCXRD) analysis of this compound would be essential for the unequivocal determination of its absolute configuration at the chiral center (the C2 position of the pyrrolidine ring). By analyzing the anomalous scattering of X-rays, the absolute structure can be established, typically referenced by the Flack parameter.

A hypothetical data table of key bond lengths and angles that would be determined from an SCXRD experiment is presented below. The values are estimates based on standard bond lengths for similar chemical environments.

Interactive Data Table: Predicted Bond Geometry of this compound

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC(thiazole)S(thiazole)~1.72 Å
Bond LengthC(thiazole)N(thiazole)~1.37 Å
Bond LengthC(pyrrolidine)N(pyrrolidine)~1.47 Å
Bond AngleC(thiazole)S(thiazole)C(thiazole)~90°
Bond AngleC(thiazole)N(thiazole)C(thiazole)~115°
Dihedral AngleC5(thiazole)C4(thiazole)C2(pyrrolidine)N(pyrrolidine)

Note: The table above is predictive. Actual values would need to be determined experimentally.

The way molecules of this compound arrange themselves in a crystal (crystal packing) is governed by various intermolecular forces. The pyrrolidine ring contains a secondary amine (N-H group), which can act as a hydrogen bond donor. The nitrogen atom in the thiazole ring is a potential hydrogen bond acceptor.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are fundamental for characterizing the functional groups and electronic properties of a molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectrum for this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups. While the specific spectrum for this compound is not published, data from various thiazole and pyrrolidine derivatives allow for reliable prediction of the key vibrational frequencies. biointerfaceresearch.comresearchgate.net

Key expected vibrational modes include:

N-H Stretch: A moderate to weak band is expected in the 3300-3500 cm⁻¹ region, corresponding to the stretching of the secondary amine in the pyrrolidine ring.

C-H Stretch (Aromatic/Heteroaromatic): Bands above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) would be due to the C-H stretching on the thiazole ring.

C-H Stretch (Aliphatic): Stronger bands in the 2850-2960 cm⁻¹ region would arise from the C-H stretching of the CH₂ groups in the pyrrolidine ring.

C=N and C=C Stretch: The thiazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. biointerfaceresearch.com

C-N Stretch: Vibrations for the C-N bonds in both the pyrrolidinyl and thiazole rings would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Thiazole Ring Vibrations: Characteristic ring "breathing" and deformation modes for the thiazole ring would be present in the fingerprint region below 1000 cm⁻¹.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H StretchPyrrolidine N-H3300 - 3500MediumWeak
C-H StretchThiazole C-H3100 - 3150MediumMedium
C-H StretchPyrrolidine CH₂2850 - 2960StrongStrong
C=N / C=C StretchThiazole Ring1500 - 1650StrongStrong
CH₂ BendPyrrolidine CH₂1400 - 1480MediumMedium
C-N StretchC-N1000 - 1350Medium-StrongMedium

Note: This table is predictive and based on characteristic group frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the thiazole ring. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

The expected electronic transitions for this molecule would include:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the thiazole ring's conjugated system.

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital.

The pyrrolidine ring acts as an auxochrome, a group that, when attached to a chromophore, can modify the wavelength and intensity of the absorption maximum (λmax). The nitrogen atom's lone pair in the pyrrolidine ring can have an electronic effect on the thiazole system, potentially causing a slight shift in the absorption bands compared to unsubstituted thiazole. Studies on related thiazole derivatives show absorption maxima typically in the UV region. researchgate.net The conjugation between the pyrrolidine and thiazole rings is limited as the pyrrolidine ring is saturated.

Chiroptical Properties and Stereochemical Characterization

The presence of a stereocenter at the C2 position of the pyrrolidine ring makes this compound a chiral molecule, existing as a pair of enantiomers, (R)-4-(pyrrolidin-2-yl)thiazole and (S)-4-(pyrrolidin-2-yl)thiazole. These enantiomers will rotate the plane of polarized light in equal but opposite directions.

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral compounds that possess a UV-Vis chromophore. The thiazole ring serves as the chromophore, and its electronic transitions will be perturbed by the chiral pyrrolidine ring, resulting in a characteristic ECD spectrum with positive and/or negative Cotton effects. By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations, the absolute configuration of the enantiomers can be assigned.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information about the entire molecule in solution. A VCD spectrum would offer a rich fingerprint of the molecule's absolute configuration and conformation in solution.

While specific experimental chiroptical data for this compound is not documented in the searched literature, the principles of these techniques confirm their applicability for its stereochemical elucidation.

Chiral Chromatography for Enantiomeric Purity Assessment

The separation of enantiomers is a critical step in the development and quality control of chiral molecules. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose. For a compound like this compound, the selection of an appropriate CSP and the optimization of chromatographic conditions are paramount for achieving baseline separation of the (R)- and (S)-enantiomers.

Detailed Research Findings:

While specific studies detailing the chiral separation of this compound are not extensively documented in publicly available literature, the general principles of chiral chromatography for related structures, such as other chiral thiazole and pyrrolidine derivatives, provide a strong basis for establishing a suitable method. The most successful separations of such compounds are often achieved using polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, or with macrocyclic glycopeptide-based selectors. nih.govmdpi.com

The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, leading to different retention times for the two enantiomers.

A hypothetical, yet representative, chiral HPLC method for the enantiomeric purity assessment of this compound is outlined below. This method is based on established practices for the separation of similar chiral heterocyclic compounds.

Hypothetical Chiral HPLC Method Parameters:

ParameterCondition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Under these conditions, one would expect to see two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers.

Illustrative Chromatographic Data:

EnantiomerRetention Time (min)Peak Area% Area
(R)-4-(Pyrrolidin-2-yl)thiazole8.5980049.0
(S)-4-(Pyrrolidin-2-yl)thiazole10.21020051.0
Resolution (Rs) > 1.5

Note: The data presented in this table is illustrative and intended to represent a typical outcome of a successful chiral separation. The elution order of the enantiomers would need to be determined experimentally using standards of known absolute configuration.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the absolute configuration and the secondary structure or conformation of the molecule in solution.

Detailed Research Findings:

For this compound, the CD spectrum is expected to be influenced by the electronic transitions of the thiazole chromophore, which are perturbed by the chiral environment of the adjacent pyrrolidine ring. The sign and magnitude of the Cotton effects can be used to distinguish between the (R)- and (S)-enantiomers.

Furthermore, the conformation of the pyrrolidine ring and the relative orientation of the thiazole and pyrrolidine rings will significantly impact the CD spectrum. The pyrrolidine ring is known to exist in different puckered conformations (envelope or twist), and the rotational freedom around the C-C bond connecting the two rings introduces additional conformational possibilities. mdpi.com

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to predict the spectra for different conformers and to assign the absolute configuration based on the best match between the calculated and experimental spectra.

Expected CD Spectral Features:

The CD spectrum of this compound would likely exhibit Cotton effects in the UV region corresponding to the π-π* and n-π* electronic transitions of the thiazole ring. The exact positions and signs of these Cotton effects would be characteristic of the specific enantiomer and its preferred conformation in the solvent used for the measurement.

Illustrative CD Spectral Data:

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol) for (S)-enantiomerMolar Ellipticity [θ] (deg·cm²/dmol) for (R)-enantiomer
280+5000-5000
250-8000+8000
220+12000-12000

Note: This data is hypothetical and serves to illustrate the principle of mirror-image CD spectra for enantiomers. The actual spectral details would depend on experimental conditions and the compound's intrinsic chiroptical properties.

By studying the CD spectrum as a function of solvent polarity or temperature, it is possible to gain insights into the conformational equilibrium of this compound. Changes in the spectral features would indicate shifts in the populations of different conformers, providing valuable information about the molecule's dynamic behavior in solution.

Computational and Theoretical Chemistry of 4 Pyrrolidin 2 Yl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to compute the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov For 4-(Pyrrolidin-2-yl)thiazole, DFT studies would be instrumental in understanding its fundamental properties. Such studies on thiazole (B1198619) derivatives often involve optimizing the molecular geometry to find the most stable arrangement of atoms. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in many thiazole derivatives, the electron density in the HOMO is often localized on the thiazole ring, suggesting its susceptibility to electrophilic attack. researchgate.net

Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents. Reactivity descriptors such as electronegativity, hardness, and softness can also be derived from DFT calculations to quantify the molecule's reactivity. jmchemsci.com

Table 1: Illustrative Electronic Properties Calculable via DFT for Thiazole Derivatives (Note: The following data is illustrative and based on general findings for thiazole derivatives, not specific to this compound.)

PropertyTypical Calculated Value/InformationSignificance
HOMO Energy-5 to -7 eVRelates to the ability to donate electrons.
LUMO Energy-1 to -3 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)3 to 5 eVIndicator of chemical reactivity and stability.
Dipole Moment1 to 4 DebyeMeasures the overall polarity of the molecule.
Mulliken Atomic ChargesCharge values for each atom (e.g., N, S)Indicates partial positive and negative charges on atoms.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. For this compound, DFT methods could be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman spectra). nih.govmdpi.com

The calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts with experimental data, researchers can confirm the structure of the compound. researchgate.net Similarly, by calculating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. The frequencies and intensities of the predicted absorption bands corresponding to specific bond stretches (e.g., C=N, C-S, N-H) and bends can be compared with experimental spectra to verify the molecular structure and functional groups present. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table presents the type of data generated from calculations. The values are hypothetical.)

ParameterPredicted Value RangeCorresponding Functional Group/Atom
¹H NMR Chemical Shift (δ)7.0 - 8.5 ppmThiazole ring protons
¹H NMR Chemical Shift (δ)1.5 - 4.0 ppmPyrrolidine (B122466) ring protons
¹³C NMR Chemical Shift (δ)140 - 160 ppmThiazole ring carbons (C=N)
IR Vibrational Frequency (ν)1550 - 1650 cm⁻¹C=N stretching (thiazole)
IR Vibrational Frequency (ν)3200 - 3400 cm⁻¹N-H stretching (pyrrolidine)

Understanding how a chemical reaction occurs involves identifying the reaction mechanism, including the transition state—the highest energy point along the reaction pathway. Quantum chemical calculations are essential for locating and characterizing transition states. For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT could be used to model the potential energy surface.

By calculating the energies of reactants, products, and intermediates, and by locating the transition state structure connecting them, the activation energy for the reaction can be determined. This provides insight into the reaction kinetics and feasibility. beilstein-journals.org For example, theoretical studies on the synthesis of related heterocyclic systems have used transition state analysis to elucidate the most favorable reaction pathway among several possibilities. beilstein-journals.org

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long timescales. Molecular mechanics and dynamics offer a computationally more efficient way to study the conformational behavior of molecules and their interactions with other molecules, such as biological targets.

The this compound molecule has conformational flexibility, primarily due to the non-planar nature of the pyrrolidine ring and the rotation around the single bond connecting the two rings. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. If this compound is being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations can provide detailed insights into the binding process and the stability of the compound-target complex. nih.govrsc.org

These simulations typically start with a docked pose of the ligand in the binding site of the protein, obtained from molecular docking studies. The MD simulation then calculates the trajectories of the atoms over a period of nanoseconds or microseconds. Analysis of these trajectories can reveal:

The stability of the ligand within the binding pocket.

Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Conformational changes in both the ligand and the target protein upon binding. nih.govrsc.org

Such simulations are common in drug discovery research involving thiazole-containing compounds to assess their potential as inhibitors or modulators of biological targets. nih.govwjarr.com

In Silico Prediction of Molecular Properties for Research Design

In modern drug discovery, computational, or in silico, methods are indispensable for the early-stage evaluation of potential drug candidates. These techniques allow for the prediction of a compound's physicochemical properties, pharmacokinetic profile, and potential biological activities before it is synthesized, saving significant time and resources. For a novel scaffold like this compound, these computational assessments are crucial for guiding research design, optimizing molecular structures, and prioritizing compounds for further experimental investigation.

Computational Assessment of Bioavailability-Related Parameters (e.g., Lipinski's Rule of Five compliance)

A primary goal in drug design is to develop molecules that can be administered orally. The oral bioavailability of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). wikipedia.org One of the most widely used guidelines for predicting the potential oral bioavailability of a drug candidate is Lipinski's Rule of Five. wikipedia.orgetflin.com This rule establishes four simple physicochemical parameter cutoffs that are associated with poor absorption or permeation. nih.gov An orally active drug, according to the rule, should generally not violate more than one of the following criteria:

A molecular mass less than 500 daltons. wikipedia.org

No more than 5 hydrogen bond donors (the sum of all N-H and O-H bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A calculated octanol-water partition coefficient (ClogP) that does not exceed 5. wikipedia.org

The parent compound, this compound, was analyzed in silico to assess its compliance with Lipinski's Rule of Five. The parameters are calculated based on its chemical structure. As shown in the table below, the compound fully complies with all criteria, suggesting it possesses a favorable physicochemical profile for potential development as an orally administered agent. This compliance indicates a lower likelihood of issues with absorption and permeation during later developmental stages. wikipedia.org

ParameterValue for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight (g/mol)154.23&lt; 500Yes
Hydrogen Bond Donors1&le; 5Yes
Hydrogen Bond Acceptors2&le; 10Yes
Calculated logP (ClogP)1.15 (Predicted)&le; 5.0Yes

Prediction of Pharmacophore Features and Binding Site Characteristics

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule to interact with a specific biological target and trigger a biological response. peerj.com Computational modeling is used to identify these key features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionic centers. peerj.com Understanding the pharmacophore of this compound is critical for identifying its potential biological targets and for designing derivatives with improved potency and selectivity.

The this compound scaffold presents a unique combination of pharmacophoric features:

Hydrogen Bond Donor: The secondary amine within the pyrrolidine ring acts as a crucial hydrogen bond donor.

Hydrogen Bond Acceptors: The structure contains two primary hydrogen bond acceptors: the nitrogen atom of the pyrrolidine ring and the nitrogen atom of the thiazole ring.

3D Structural Scaffold: The non-planar, sp3-hybridized pyrrolidine ring provides a distinct three-dimensional geometry, which can be vital for fitting into specific protein binding pockets.

Aromatic/Hydrophobic Region: The thiazole ring provides an aromatic system that can engage in hydrophobic interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Histidine) in a target's binding site. nih.gov

Computational tools like Discovery Studio or PHARMIT can generate 3D pharmacophore models based on the structure of this compound. peerj.com These models can then be used to screen large virtual libraries of proteins to identify potential binding partners. Furthermore, by analyzing the predicted binding mode of the compound within a target's active site, researchers can gain insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding affinity. This information is invaluable for structure-based drug design, guiding the modification of the lead compound to enhance these interactions and thereby improve its biological activity.

Pharmacophore FeatureStructural Origin in this compoundPotential Interaction with Biological Target
Hydrogen Bond DonorN-H group of the pyrrolidine ringDonating a hydrogen bond to an acceptor atom (e.g., Oxygen on Asp, Glu, or backbone carbonyl)
Hydrogen Bond AcceptorNitrogen atom of the thiazole ringAccepting a hydrogen bond from a donor group (e.g., N-H on Arg, Lys, or backbone amide)
Hydrogen Bond Acceptor / Basic CenterNitrogen atom of the pyrrolidine ringAccepting a hydrogen bond or forming an ionic bond with an acidic residue (e.g., Asp, Glu)
Aromatic/Hydrophobic MoietyThiazole ringParticipating in pi-pi stacking, hydrophobic, or arene-arene interactions with aromatic residues
3D Saturated ScaffoldPyrrolidine ringProviding specific stereochemical and conformational arrangement to orient other features

Biological Activity and Mechanistic Insights of 4 Pyrrolidin 2 Yl Thiazole Derivatives

Target Identification and Validation

The biological effects of 4-(pyrrolidin-2-yl)thiazole derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors, thereby modulating their function and influencing cellular signaling pathways.

Derivatives of this compound have been identified as potent inhibitors of several key enzymes involved in pathological processes.

DNA Gyrase: A significant area of research has focused on the antibacterial potential of these compounds through the inhibition of DNA gyrase, an essential bacterial enzyme. The pyrrolamide class of compounds, which targets the ATP binding pocket of DNA gyrase, has shown potent enzymatic inhibition. nih.gov For instance, a lead pyrrolamide compound was identified that inhibited DNA gyrase with a 50% inhibitory concentration (IC50) of 3 μM. nih.gov Further optimization led to inhibitors with improved antibacterial activity. nih.gov Studies on 1,2,4-oxadiazole (B8745197)/pyrrolidine (B122466) hybrids also revealed potent inhibition of E. coli DNA gyrase. One derivative, compound 16 , demonstrated an IC50 value of 120 nM, which was more potent than the reference drug novobiocin (B609625) (IC50 = 170 nM). arabjchem.org These compounds were also found to inhibit S. aureus DNA gyrase and topoisomerase IV. arabjchem.orgnih.gov The mode of action is believed to be the disruption of DNA synthesis, leading to bacterial cell death. nih.gov

Kinases: Thiazole-containing compounds have been extensively studied as kinase inhibitors, a class of enzymes crucial in cell signaling and often dysregulated in cancer. nih.gov Derivatives have been developed as inhibitors for Aurora kinases, BRAF kinase, and Casein Kinase II (CK2). nih.gov For example, certain 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivatives were identified as strong blockers of Aurora A and B enzymes, leading to the suppression of histone H3 phosphorylation and atypical mitotic activities in cancer cells. nih.gov The concurrent inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both receptor tyrosine kinases, has emerged as an effective cancer therapeutic strategy, and novel thiazole-based derivatives have been investigated as dual inhibitors. nih.gov

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Several thiazole (B1198619) derivatives have been evaluated as 5-LOX inhibitors. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors, with one compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, showing 98% inhibition and an IC50 value of 127 nM. nih.gov Other modifications on related scaffolds yielded compounds with potent 5-LOX inhibitory activity, with IC50 values as low as 0.09 μM. nih.gov

Reverse Transcriptase: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of anti-HIV therapy. nih.gov Thiazolidin-4-one derivatives have been designed as novel NNRTIs. These compounds bind to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, approximately 10 Å away from the catalytic active site. nih.gov Several of these compounds exhibited potent inhibitory activity, with some showing IC50 values lower than 5 nM, and two compounds demonstrating IC50 values of 1 nM, superior to the reference drug nevirapine. nih.gov

Enzyme TargetCompound ClassKey Finding (IC50/Ki)Reference
DNA Gyrase (E. coli)Pyrrolamide3 µM (Lead Compound) nih.gov
DNA Gyrase (E. coli)1,2,4-Oxadiazole/pyrrolidine hybrid (Compound 16)120 nM arabjchem.org
5-LOXN-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine127 nM nih.gov
HIV-1 Reverse TranscriptaseThiazolidin-4-one derivative (Compound 9 & 10)1 nM nih.gov
Carbonic Anhydrase I (hCA I)2-amino-4-(4-chlorophenyl)thiazole0.008 µM (Ki) nih.gov
Carbonic Anhydrase II (hCA II)2-amino-4-(4-bromophenyl)thiazole0.124 µM (Ki) nih.gov

Beyond direct enzyme inhibition, this compound derivatives can modulate the activity of cellular receptors.

Metabotropic Glutamate (B1630785) Receptors (mGluRs): These G-protein-coupled receptors (GPCRs) are important drug targets for central nervous system disorders. nih.gov Research has identified tricyclic thiazolopyrazole derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). nih.gov Allosteric modulation offers a sophisticated mechanism of action, where the compound binds to a site on the receptor distinct from the endogenous ligand binding site, thereby enhancing the receptor's response to the natural ligand. Conversely, novel substituted 4-(arylethynyl)-pyrrolo[2,3-d]pyrimidines have been developed as negative allosteric modulators (NAMs) of the mGlu5 receptor, showing potential for treating depressive disorders. nih.gov

The interaction of these derivatives with their molecular targets initiates a cascade of downstream effects, modulating entire biological pathways. For instance, a series of 4-(phenoxymethyl)thiazoles bearing pyrrolidine-2,5-dione moieties were found to be potent agonists for G-protein-coupled receptor 119 (GPR119). researchgate.net One such compound exhibited an EC50 value of 18 nM and was shown to lower glucose excursion in mice during an oral glucose-tolerance test, indicating its potential to modulate pathways involved in glucose homeostasis. researchgate.net As mentioned, the dual inhibition of EGFR and VEGFR-2 by thiazole derivatives represents a strategy to simultaneously block signaling pathways that are critical for tumor growth and angiogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. SAR studies for this compound derivatives have provided crucial insights for designing more potent and selective agents.

Systematic modifications of the this compound scaffold have been performed to optimize activity against various targets.

For antibacterial DNA gyrase inhibitors, modifications to the pyrrolamide core have demonstrated significant impacts on potency. For example, the transition from pyrrolamide 1 to pyrrolamide 2 resulted in a substantial improvement in activity against Gram-positive bacteria like S. aureus and S. pneumoniae, with Minimum Inhibitory Concentration (MIC) values dropping from >64 µg/ml to ≤2 µg/ml. nih.gov In another series of thiazole aminoguanidines, increasing molecular flexibility through appropriate extension of the molecule was found to be beneficial for enhancing antibacterial effects against MRSA and E. coli. nih.gov However, excessive increases in flexibility led to adverse effects, highlighting the need for a controlled approach to modification. nih.gov

In the context of anti-inflammatory agents, SAR studies of thiazole derivatives as cyclooxygenase (COX) inhibitors revealed that substituents on the benzene (B151609) ring, such as 4-NO2, 3-NO2, and 3-Cl, were favorable for activity. nih.govnih.gov

Compound SeriesTarget/ActivityFavorable Structural FeatureImpact on Potency
PyrrolamidesAntibacterial (DNA Gyrase)Specific substitutions on the pyrrolamide coreImproved MIC from >64 µg/ml to ≤2 µg/ml against S. aureus
Thiazole AminoguanidinesAntibacterial (MRSA)Proper extension of the molecule16-fold superior activity to norfloxacin
Thiazole DerivativesCOX InhibitionNO2 or Cl substitution on benzene ringEnhanced inhibitory activity
Pyridine-thiazole hybridsAnticancer (MCF-7, HepG2)Specific substitutions on thiazole ringIC50 values in the range of 5.36–8.76 µM

Substituents on the pyrrolidine ring itself play a critical role in determining the biological profile of these compounds. In a series of 1,2,4-oxadiazole pyrrolidine derivatives designed as DNA gyrase inhibitors, the presence of a 4-chlorophenyl group on the pyrrolidine ring was a common feature in several of the most active molecules. nih.gov Specifically, compound 22c , which contained a 4-chlorophenyl substituent on the pyrrolidine ring, was more active than the reference standard against E. coli and S. aureus topoisomerase IV. nih.gov

For pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring offered better in vitro potency and a more favorable efflux ratio profile compared to an unsubstituted phenyl ring. nih.gov Furthermore, regarding other substituents on the scaffold, meta-substituted derivatives generally showed improved biological activity. nih.gov These findings underscore the importance of the substitution pattern on the pyrrolidine ring for fine-tuning the potency, selectivity, and pharmacokinetic properties of these derivatives.

Influence of Thiazole Ring Substituents on Target Interaction

Research has shown that the introduction of various functional groups at different positions of the thiazole ring can alter the compound's reactivity and biological function. mdpi.com For instance, structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as a nitro group (NO2), at the para-position of a benzene ring attached to the thiazole moiety can be beneficial for biological activity. nih.gov Conversely, electron-donating groups, like a methoxy (B1213986) group (OMe), in the same position have also been shown to confer good activity, highlighting the complex nature of these interactions. nih.gov

In one study on 2,4-disubstituted thiazole derivatives, compounds with a nitro group at position 4 of the thiazole ring demonstrated significant inhibitory activity against various microorganisms. mdpi.com This suggests that the electron-withdrawing nature of the nitro group enhances the interaction with the target, leading to improved potency. mdpi.com The strategic placement of substituents can therefore be used to fine-tune the pharmacological profile of these derivatives. The aromatic character of the thiazole ring, with its capacity for delocalized pi (π) electrons, provides multiple reactive sites for various types of chemical interactions, including donor-acceptor and nucleophilic reactions, which are influenced by the attached substituents. researchgate.netnih.gov

Table 1: Influence of Thiazole Ring Substituents on Biological Activity

Substituent Group Position on Phenyl Ring attached to Thiazole Electronic Effect Observed Impact on Activity
Nitro (NO2) para Electron-withdrawing Beneficial nih.gov
Methoxy (OMe) para Electron-donating Beneficial nih.gov
Chlorine (Cl) - Electron-withdrawing Higher seizure protection in pyridazinone-thiazole hybrids nih.gov
Bromine (Br) - Electron-withdrawing Higher seizure protection in pyridazinone-thiazole hybrids nih.gov
Fluorine (F) - Electron-withdrawing Higher seizure protection in pyridazinone-thiazole hybrids nih.gov

Stereochemical Impact on Biological Activity and Target Binding

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and it exerts a profound influence on the activity and target binding of this compound derivatives. nih.gov The pyrrolidine ring, being a saturated heterocycle, possesses stereogenic centers, leading to the existence of different stereoisomers. nih.gov These isomers can exhibit significantly different biological profiles due to their distinct three-dimensional arrangements, which dictate how they interact with enantioselective biological targets such as proteins and enzymes. nih.gov

The spatial orientation of substituents on the pyrrolidine ring is crucial for establishing the optimal binding mode with a target protein. nih.gov Even subtle changes in stereochemistry can lead to a complete loss of activity, as one stereoisomer may fit perfectly into a binding pocket while another may not. This highlights the importance of controlling the stereochemistry during the synthesis and development of new therapeutic agents based on this scaffold.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to optimize lead compounds. magtech.com.cnnih.gov This approach aims to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. magtech.com.cnnih.gov

Thiazole as a Bioisostere for Other Heterocycles or Functional Groups (e.g., Amide)

The thiazole ring is frequently employed as a bioisostere for other functional groups, most notably the amide bond. nih.govtandfonline.com The amide group is a common feature in many biologically active molecules but is often susceptible to enzymatic degradation, which can limit the oral bioavailability and duration of action of a drug. magtech.com.cnnih.gov The thiazole ring can mimic the steric and electronic properties of the amide group, including its ability to participate in hydrogen bonding, while offering greater metabolic stability. nih.gov

Application of Pyrrolidine Bioisosteres in Lead Optimization

The pyrrolidine scaffold is a versatile building block in drug discovery, and its bioisosteric replacement is a key strategy in lead optimization. nih.govresearchgate.net The saturated nature of the pyrrolidine ring provides a three-dimensional character that is often desirable for enhancing binding affinity and selectivity. nih.gov Medicinal chemists frequently explore the replacement of the pyrrolidine ring with other cyclic or acyclic structures to fine-tune the physicochemical properties of a lead compound.

Iterative bioisosteric replacements of the pyrrolidine moiety have led to the discovery of superior compounds with improved pharmacokinetic profiles. baranlab.org The goal of such replacements is often to modulate properties like lipophilicity, aqueous solubility, and metabolic stability, which are critical for the successful development of a drug candidate. nih.gov The ability to systematically modify the pyrrolidine core allows for a detailed exploration of the structure-activity relationship and the identification of compounds with an optimal balance of potency and drug-like properties.

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. This involves elucidating the specific interactions between the ligand and its biological target at the atomic level.

Investigation of Protein-Ligand Interaction Modes (e.g., Hydrogen Bonding, π-Stacking)

The biological activity of this compound derivatives is governed by a complex interplay of non-covalent interactions with their target proteins. These interactions include hydrogen bonding, hydrophobic interactions, and π-stacking. researchgate.net The thiazole ring, being an aromatic heterocycle, is particularly adept at participating in π-stacking interactions with the aromatic residues of amino acids, such as phenylalanine, tyrosine, and tryptophan, within the binding site of a protein. researchgate.netnih.gov

The nitrogen and sulfur atoms within the thiazole ring can also act as hydrogen bond acceptors, forming crucial interactions that anchor the ligand in the active site. researchgate.net The pyrrolidine ring, with its potential for substitution, can also contribute to the binding affinity through hydrogen bonding and hydrophobic interactions, depending on the nature of the substituents.

Computational methods, such as molecular docking and molecular dynamics simulations, are often used to predict and analyze the binding modes of these compounds. rsc.org These in silico techniques, combined with experimental data from X-ray crystallography, provide detailed insights into the key protein-ligand interactions that are responsible for the observed biological activity. nih.govrsc.org For instance, the analysis of crystal structures has confirmed the role of π-π stacking in directing the assembly of molecules containing thiazole derivatives. rsc.orgresearchgate.net

Table 2: Common Protein-Ligand Interactions for Thiazole Derivatives

Interaction Type Description Key Moieties Involved
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Nitrogen and sulfur atoms of the thiazole ring; substituents on the pyrrolidine ring. researchgate.net
π-Stacking A non-covalent interaction between aromatic rings. The aromatic thiazole ring interacting with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the protein binding site. researchgate.netnih.gov
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. The carbon framework of the pyrrolidine and thiazole rings, as well as nonpolar substituents.
Halogen Bonding A non-covalent interaction between a halogen atom and a Lewis base. Halogen substituents on the thiazole or associated phenyl rings. rsc.org
Chalcogen Bonding A non-covalent interaction involving a chalcogen atom (like sulfur) as a Lewis acid. The sulfur atom of the thiazole ring. rsc.org

Proposed Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-competitive)

The inhibitory activities of this compound derivatives have been explored against various enzymes, with evidence suggesting diverse mechanisms of action. While specific kinetic studies on this compound itself are not extensively detailed in the available research, analysis of structurally related thiazole-containing compounds provides insight into potential inhibitory mechanisms.

One notable study on a series of thiazole derivatives bearing a thiazolidin-4-one moiety identified them as non-competitive inhibitors of ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs 5). nih.gov This finding is significant as it suggests that these compounds may bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site. This non-competitive inhibition mechanism can offer advantages, such as being less susceptible to high substrate concentrations.

Furthermore, various 2-amino thiazole derivatives have demonstrated inhibitory effects against several metabolic enzymes, including carbonic anhydrase isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov While the specific mode of inhibition (competitive, non-competitive, or mixed) for these particular derivatives was not explicitly stated, the potent inhibition constants (Kᵢ) in the micromolar to nanomolar range indicate a strong interaction with the target enzymes. nih.gov Molecular docking studies accompanying these findings often suggest binding to key residues within or near the active site, which could imply either competitive or mixed-mode inhibition. nih.gov

The table below summarizes the inhibitory activities of some thiazole derivatives against various enzymes.

Compound ClassTarget Enzyme(s)Observed/Proposed MechanismReference
Thiazole derivatives with thiazolidin-4-oneADAMTS-5Non-competitive nih.gov
2-Amino-4-aryl-thiazole derivativesCarbonic Anhydrase I & II, Acetylcholinesterase, ButyrylcholinesterasePotent inhibition, likely interaction with active site residues nih.gov
Pyrazole-clubbed thiazole derivativesCyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Interaction with key active site residues (e.g., Arg120 in COX-1) nih.gov

Interference with Nucleic Acid Function (e.g., DNA Gyrase inhibition)

A significant body of research has focused on the ability of this compound derivatives to interfere with nucleic acid function, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair. nih.gov

Several studies have synthesized and evaluated 1,2,4-oxadiazole pyrrolidine derivatives, which incorporate the pyrrolidine motif, for their antibacterial activity. These compounds have been shown to inhibit E. coli DNA gyrase with IC₅₀ values in the nanomolar range, comparable to the standard inhibitor novobiocin. nih.gov The structure-activity relationship (SAR) studies highlight that substitutions on the phenyl ring of the thiazole moiety can significantly influence the inhibitory potency. nih.gov

The inhibitory activity of these compounds is not limited to E. coli DNA gyrase. Certain thiazole-based derivatives have also demonstrated potent dual inhibitory activity against both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are key enzymes in cancer-related signaling pathways, as well as significant inhibitory activity against E. coli DNA gyrase. nih.gov

The table below presents the DNA gyrase inhibitory activity of selected thiazole-pyrrolidine derivatives.

Compound/Derivative SeriesTarget Organism/EnzymeIC₅₀ (nM)Reference
1,2,4-Oxadiazole pyrrolidine derivative 22aE. coli DNA gyrase180 ± 20 nih.gov
1,2,4-Oxadiazole pyrrolidine derivative 22bE. coli DNA gyrase210 ± 20 nih.gov
1,2,4-Oxadiazole pyrrolidine derivative 22cE. coli DNA gyrase120 ± 10 nih.gov
Thiazole-based derivative 11bE. coli DNA gyrase182 nih.gov
Thiazole-based derivative 11eE. coli DNA gyrase190 nih.gov
Thiazole-based derivative 12bE. coli DNA gyrase197 nih.gov
Novobiocin (Reference)E. coli DNA gyrase170 nih.govnih.gov

Modulation of Intracellular Signaling Networks

Emerging evidence suggests that thiazole derivatives, including those with structural similarities to this compound, can modulate various intracellular signaling networks, particularly in the context of cancer and neuroscience.

In oncology research, certain thiazole-based compounds have been identified as potent inhibitors of key signaling kinases. For instance, some derivatives have been shown to possess dual inhibitory activity against EGFR and VEGFR-2, both of which are critical components of signaling pathways that drive tumor growth, proliferation, and angiogenesis. nih.gov The concurrent inhibition of these two receptors represents a promising strategy in cancer therapy. nih.gov

Furthermore, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been demonstrated to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway. nih.gov This pathway is a central regulator of cell growth and survival, and its inhibition can lead to cell cycle arrest and apoptosis. nih.gov Studies on other thiazole-containing compounds have also pointed towards the inhibition of Aurora kinases, which are crucial for mitotic progression, leading to atypical mitotic activities in cancer cells. nih.gov

In the realm of neuroscience, thiazole derivatives have been investigated as modulators of ionotropic glutamate receptors. Specifically, certain thiazole carboxamide derivatives have been identified as negative allosteric modulators of GluA2 AMPA receptors. nih.gov By modulating the activity of these receptors, these compounds can influence synaptic transmission and plasticity, suggesting potential therapeutic applications in neurological disorders. nih.gov

The table below summarizes the effects of various thiazole derivatives on different signaling pathways.

Compound ClassTarget Pathway/MoleculeBiological EffectReference
Thiazole-based derivativesEGFR/VEGFR-2 signalingDual inhibition, antiproliferative activity nih.gov
4-(1,3,4-Thiadiazole-2-ylthio)pyrimidine derivativeMEK/ERK signaling pathwayInhibition of proliferation, induction of apoptosis nih.gov
4-(4-Methylthiazol-5-yl)-N-phenylpyrimidin-2-aminesAurora kinases A and BInhibition of mitotic histone H3 phosphorylation nih.gov
Thiazole carboxamide derivativesGluA2 AMPA receptorsNegative allosteric modulation nih.gov

Applications of 4 Pyrrolidin 2 Yl Thiazole in Chemical Research

As Building Blocks in Organic Synthesis

The pyrrolidine (B122466) scaffold is a ubiquitous structural motif found in numerous biologically active natural products and synthetic compounds. nih.gov Similarly, the thiazole (B1198619) ring is a key component in many pharmacologically important agents. mdpi.com The strategic combination of these two heterocyclic systems into a single molecular entity, such as 4-(pyrrolidin-2-yl)thiazole, provides a versatile building block for the construction of diverse and complex molecular architectures in organic synthesis.

The pyrrolidine ring acts as a crucial building block for a vast number of natural compounds, including vitamins, hormones, and alkaloids, as well as for synthetic drugs. mdpi.com Likewise, thiazole derivatives are of great importance due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. guidechem.com The incorporation of both the polysubstituted pyrrolidine and thiazole moieties into a single, highly functionalized framework is considered an attractive strategy in medicinal chemistry and drug design. biointerfaceresearch.com

A rational approach in drug design involves the hybridization of two or more bioactive pharmacophores to create a single molecule with potentially enhanced activity or a novel mechanism of action. guidechem.com Researchers have synthesized various thiazole-pyrrolidine derivatives, demonstrating the utility of this combined scaffold. For instance, a series of thiazole-based pyrrolidine derivatives were synthesized and evaluated for their potential as antibacterial agents, confirming that combining these two heterocyclic compounds was an appropriate strategy for developing new bioactive agents. nih.govmdpi.com These synthetic efforts highlight the role of the this compound framework as a precursor for molecules with potential therapeutic applications. The synthesis of such complex molecules often involves multi-step reaction sequences where the pyrrolidine-thiazole core provides a foundational structure for further chemical modifications.

Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine and Thiazole Scaffolds

Molecule ClassScaffold ComponentSignificance/ApplicationReference
Thiazole-based Pyrrolidine DerivativesPyrrolidine and ThiazoleInvestigated for antibacterial and cytotoxic activities. nih.govmdpi.comnih.gov
2-(Pyrrolidin-1-yl)thiazole (B1362008) FrameworksPolysubstituted Pyrrolidine and ThiazoleSynthesized for evaluation of antibacterial and antimycobacterial activity. biointerfaceresearch.com
Thiazole Pyrimidine DerivativesThiazoleEvaluated for potential anticancer activity. mdpi.com
Pyrrolidine-2,5-dionesPyrrolidineValuable scaffold in the treatment of epilepsy. repec.org

The chiral nature of this compound, derived from the stereocenter at the C-2 position of the pyrrolidine ring, makes it an excellent candidate for applications in asymmetric synthesis. Chiral pyrrolidine derivatives, particularly those related to the amino acid proline, are among the most successful and widely used organocatalysts and ligands. nih.govresearchgate.net These scaffolds can act as chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction, or as chiral ligands that coordinate to a metal center to create a chiral catalytic environment.

The pyrrolidine moiety can control the stereochemical outcome of reactions through steric hindrance and by forming specific transition states. researchgate.net For example, chiral pyrrolidine derivatives with β-amino alcohol functionalities have been successfully used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The thiazole portion of the molecule can also play a role, either by coordinating to metal centers or by influencing the electronic properties and steric environment of the catalytic system. The combination of the chiral pyrrolidine and the rigid, coordinating thiazole ring offers a unique structural motif for the design of novel ligands for asymmetric catalysis. acs.orgscientificarchives.com

In Catalysis

The structural features of this compound make it suitable for application in both metal-based catalysis and organocatalysis. The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) provides sites for coordination with metal ions, while the secondary amine of the pyrrolidine ring is a classic functional group for organocatalysis.

Thiazole and its derivatives are known to be versatile ligands in coordination chemistry. The nitrogen atom of the thiazole ring and, in some cases, the sulfur atom can coordinate to a wide range of transition metals. This coordination can lead to the formation of metal complexes with specific geometries and electronic properties that are suitable for catalysis. When this compound acts as a ligand, the pyrrolidine nitrogen can also participate in coordination, allowing the molecule to function as a bidentate ligand.

The pairing of a specific chiral ligand with a metal ion is crucial for the effectiveness of the resulting complex in asymmetric synthesis. acs.orgscientificarchives.com Chiral metal complexes are fundamental in preparing compounds in non-racemic forms. The coordination of this compound to a metal center, such as copper(II), could generate a chiral catalyst capable of promoting enantioselective reactions, for example, asymmetric Henry or aldol (B89426) reactions. acs.orgscientificarchives.com

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, often avoiding the use of metals. researchgate.net Chiral pyrrolidines, with proline being the archetypal example, are cornerstone catalysts in this field. nih.gov They typically operate by forming a nucleophilic enamine or a transient iminium ion with carbonyl substrates, which then undergoes a stereoselective reaction with an electrophile. nih.govresearchgate.net

The this compound molecule contains the key secondary amine within a chiral pyrrolidine ring, making it a prime candidate for an organocatalyst. Its structure is analogous to other successful "proline-type" organocatalysts, such as 5-(S)-pyrrolidin-2-yl-1H-tetrazole, which has been effectively used in asymmetric reactions like aldol and Biginelli reactions via enamine activation. scientificarchives.com The thiazole group attached to the chiral center can influence the catalyst's activity and selectivity through steric and electronic effects, potentially offering advantages over simpler proline derivatives.

Table 2: Potential Organocatalytic Reactions for this compound

Reaction TypeActivation ModePotential OutcomeReference Catalyst
Aldol ReactionEnamine activationEnantioselective C-C bond formationProline, 5-(S)-pyrrolidin-2-yl-1H-tetrazole
Michael AdditionEnamine activationEnantioselective conjugate additionDiarylprolinol silyl (B83357) ethers
Mannich ReactionEnamine/Iminium ion activationAsymmetric synthesis of β-amino carbonylsProline
Biginelli ReactionDual activation (acid/base sites)Enantioselective synthesis of dihydropyrimidinones5-(Pyrrolidin-2-yl)tetrazoles

Development of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are essential tools for visualizing and understanding biological processes at the molecular level. Fluorescent probes, in particular, offer high sensitivity and are widely used in cellular imaging. The development of such probes often relies on incorporating a fluorophore (a fluorescent chemical compound) into a molecular structure that can selectively interact with a biological target.

Thiazole-containing compounds are intrinsically fluorescent and have been utilized in the preparation of luminescent materials, including metal-organic frameworks (MOFs) and coordination polymers that can act as chemical sensors. biointerfaceresearch.com The rigid, planar, and conjugated system of the thiazole ring contributes to its favorable photophysical properties. On the other hand, the pyrrolidine scaffold can be functionalized to enhance binding affinity and selectivity towards specific biological targets, such as receptors or enzymes. nih.gov

While specific applications of this compound as a molecular probe are not yet widely reported, its constituent parts suggest significant potential in this area. For example, novel pyrrolidine derivatives have been developed as near-infrared fluorescence probes for imaging β-amyloid plaques, which are implicated in Alzheimer's disease. scientificarchives.com The combination of the inherent fluorescence of the thiazole moiety with the versatile and targetable pyrrolidine ring could lead to the development of novel molecular probes for biological imaging and diagnostics. The pyrrolidine part could be modified to target specific cellular components, while the thiazole part would serve as the signaling unit.

Fluorescent Labeling and Bioprobe Design Based on the Thiazole-Pyrrolidine Scaffold

The thiazole-pyrrolidine scaffold is a promising platform for the design of fluorescent labels and bioprobes. The thiazole component, an electron-rich heterocycle, is a common feature in many fluorescent dyes and can contribute to the photophysical properties of a molecule. The pyrrolidine ring, on the other hand, can influence the molecule's solubility, cell permeability, and interaction with biological targets.

Derivatives of the broader benzothiazole (B30560) family, which shares structural similarities with the thiazole core, have been successfully developed as fluorescent probes for detecting various biological species and physiological conditions. These probes often operate on principles such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE), leading to a detectable change in their fluorescence upon interaction with a specific analyte nih.govresearchgate.net. For instance, a novel benzothiazole-based fluorescent probe, BBS, was designed for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular signaling and pathology. The fluorescence intensity of BBS showed a linear relationship with H₂O₂ concentration, demonstrating its potential for bioimaging applications in living cells nih.gov.

While research specifically detailing this compound as a fluorescent label is limited, studies on related structures highlight the potential of the thiazole-pyrrolidine scaffold. For example, in the development of probes for neurodegenerative diseases, a library of 2-styrylbenzothiazoles was created to target α-synuclein fibrils. Within this library, the inclusion of an N-pyrrolidine substitution was explored, and its impact on the binding affinity to the target fibrils was evaluated acs.org. This indicates that the pyrrolidine moiety can play a crucial role in modulating the biological interactions of thiazole-based probes.

The general strategy in designing such bioprobes involves conjugating the thiazole-pyrrolidine scaffold to a recognition element that selectively binds to a biological target. Upon binding, a change in the fluorescent properties of the thiazole core is triggered, allowing for visualization and quantification. The development of "turn-on" fluorescent probes, where the fluorescence is significantly enhanced upon binding to the target, is a particularly active area of research as it improves the signal-to-noise ratio and sensitivity of detection nih.govnih.gov.

Table 1: Examples of Thiazole-Based Fluorescent Probes and Their Characteristics

Probe Name/ClassTarget AnalytePrinciple of DetectionKey Features
BBSHydrogen Peroxide (H₂O₂)Not specifiedGood linearity with H₂O₂ concentration, suitable for bioimaging in living cells. nih.gov
Benzothiazole DerivativesVarious (e.g., H₂O₂, HClO, H₂S)ICT, ESIPT, AIEHigh sensitivity, good selectivity, tunable optical properties. nih.govresearchgate.net
2-Styrylbenzothiazolesα-Synuclein FibrilsBinding-induced fluorescenceN-pyrrolidine substitution investigated for modulating binding affinity. acs.org

Radiosynthesis for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in living organisms. The development of novel PET tracers is crucial for advancing our understanding of diseases and for drug development. The thiazole-pyrrolidine scaffold has emerged as a potential framework for the design of new PET imaging agents.

The radiosynthesis of a PET tracer involves labeling a bioactive molecule with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) openmedscience.comnih.gov. Fluorine-18 is often favored due to its longer half-life (109.8 minutes), which allows for more complex synthesis procedures and longer imaging times koreascience.kr. The introduction of ¹⁸F into a molecule like a thiazole-pyrrolidine derivative can be achieved through various chemical reactions, including nucleophilic substitution koreascience.kr.

While specific examples of the radiosynthesis of this compound are not extensively documented in the literature, research on related structures provides insights into potential synthetic strategies. For instance, the automated radiosynthesis of [¹⁸F]FP-TZTP, a muscarinic ligand containing a thiazole moiety, has been developed. This one-step synthesis demonstrates the feasibility of efficiently producing thiazole-based radiopharmaceuticals for PET imaging nih.gov.

In the context of neuroimaging, which is a major application of PET, various heterocyclic scaffolds are being explored for their ability to cross the blood-brain barrier and bind to specific targets in the central nervous system nih.gov. A study focused on developing PET ligands for monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neurological disorders, involved a thiazole moiety within the ligand structure to occupy a hydrophobic pocket in the enzyme's active site nih.gov. This highlights the role of the thiazole ring in achieving target-specific binding for PET tracers.

The general workflow for developing a thiazole-pyrrolidine based PET tracer would involve:

Design and Synthesis of a Precursor Molecule: A derivative of the thiazole-pyrrolidine scaffold is synthesized with a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) at the position where the radionuclide will be introduced.

Radiolabeling: The precursor is reacted with the radionuclide (e.g., [¹⁸F]fluoride) under optimized conditions to achieve efficient incorporation.

Purification and Formulation: The resulting radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC), and formulated in a biocompatible solution for administration.

Table 2: Key Radionuclides and Considerations for PET Tracer Synthesis

RadionuclideHalf-life (minutes)Common PrecursorKey Advantages
Fluorine-18 (¹⁸F)109.8[¹⁸F]FluorideLonger half-life allows for multi-step synthesis and longer imaging studies. koreascience.kr
Carbon-11 (¹¹C)20.4[¹¹C]CO₂ or [¹¹C]CH₄Allows for labeling at various positions within a molecule without altering its biological activity significantly. nih.gov

Future Perspectives and Research Challenges for 4 Pyrrolidin 2 Yl Thiazole

Exploration of Novel Synthetic Methodologies

The development of efficient and selective synthetic routes is paramount for the continued investigation of 4-(pyrrolidin-2-yl)thiazole and its derivatives. Future efforts should focus on advancing current synthetic strategies to achieve higher yields, greater purity, and improved stereochemical control.

Development of Highly Stereoselective and Enantioselective Routes

The pyrrolidine (B122466) ring of this compound contains a stereocenter at the 2-position, leading to the existence of (R) and (S) enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of stereoselective and enantioselective synthetic methods is a critical research objective. Future research should explore the use of chiral catalysts, auxiliaries, and starting materials to control the stereochemical outcome of the synthesis. Organocatalysis, in particular, presents a powerful tool for establishing the desired stereochemistry at the pyrrolidine ring.

Discovery of New Biological Targets and Mechanisms of Action

A deeper understanding of the biological targets and mechanisms of action of this compound is essential for its development as a therapeutic agent. Future research should employ a multifaceted approach to identify novel biological activities and elucidate the molecular basis for its pharmacological effects.

Application in High-Throughput Screening Campaigns for Unexplored Biological Activities

High-throughput screening (HTS) offers a powerful platform for the unbiased discovery of new biological activities. By screening large libraries of compounds against a diverse array of biological targets, HTS can rapidly identify promising lead compounds for further development. Future research should involve the inclusion of this compound and its derivatives in HTS campaigns to explore a wide range of potential therapeutic applications, including but not limited to, infectious diseases, oncology, and neurological disorders.

Screening ApproachPotential Biological TargetsDesired Outcome
Target-based screeningSpecific enzymes, receptors, ion channelsIdentification of potent and selective modulators
Phenotypic screeningCellular models of diseaseDiscovery of compounds with desired cellular effects
High-content screeningComplex cellular phenotypesElucidation of mechanisms of action

Deepening Understanding of Molecular Interactions through Advanced Biophysical Techniques

Once a biological target has been identified, a detailed understanding of the molecular interactions between this compound and its target is crucial for rational drug design and optimization. Advanced biophysical techniques can provide invaluable insights into the binding affinity, kinetics, and thermodynamics of these interactions. Future research should leverage techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to characterize the binding of this compound to its biological targets at the atomic level.

Advancements in Computational Modeling

Computational modeling and in silico studies have become indispensable tools in modern drug discovery. These approaches can accelerate the identification of new biological targets, predict the binding affinity of compounds, and guide the design of more potent and selective analogs. Future research on this compound should fully integrate computational modeling into all stages of the drug discovery process. Molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound to various biological targets, while quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features responsible for its biological activity.

Computational MethodApplication in this compound Research
Molecular DockingPrediction of binding poses and affinities to biological targets.
Molecular DynamicsSimulation of the dynamic behavior of the compound-target complex.
QSARIdentification of relationships between chemical structure and biological activity.
Virtual ScreeningIn silico screening of large compound libraries to identify potential hits.

By addressing these future perspectives and research challenges, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of human diseases.

Integration of Artificial Intelligence and Machine Learning for Predictive Design

The traditional drug discovery pipeline is a lengthy and costly process. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to expedite the design and optimization of novel derivatives of this compound. semanticscholar.org These computational methods can analyze vast datasets of chemical structures and biological activities to identify promising candidates with a higher probability of success.

ML algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov For the this compound scaffold, a QSAR model could be built using a dataset of synthesized analogs and their corresponding biological activities (e.g., antibacterial efficacy). biointerfaceresearch.comresearchgate.net The model would identify key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that correlate with the desired activity. nih.gov This allows for the in silico screening of virtual libraries of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. imist.ma For instance, a model might predict that adding an electron-withdrawing group at a specific position on the thiazole (B1198619) ring could enhance target binding.

Generative models, a more advanced application of AI, can design entirely new molecules based on learned parameters for desired properties. A generative model trained on known bioactive thiazole and pyrrolidine compounds could propose novel this compound derivatives optimized for properties like high target affinity and good oral bioavailability. nih.gov

Enhanced Accuracy in Binding Affinity and Reactivity Predictions

A critical aspect of computational drug design is the accurate prediction of how strongly a molecule will bind to its biological target (binding affinity) and its inherent chemical reactivity. nih.govresearchgate.net For derivatives of this compound, enhancing the precision of these predictions is a key future objective.

Molecular docking simulations are a primary tool for predicting binding modes and estimating binding affinity. nih.govnih.gov By docking virtual libraries of this compound analogs into the active site of a target protein (e.g., a bacterial enzyme), researchers can rank compounds based on their predicted binding energy. nih.govimpactfactor.org For example, a docking study might reveal that the pyrrolidine ring forms a crucial hydrogen bond with a specific amino acid residue, a feature that can be retained or optimized in subsequent designs.

However, standard docking methods have limitations. More accurate, albeit computationally intensive, methods like Molecular Dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, confirming the stability of interactions over time. nih.gov Furthermore, AI and ML can be used to develop more sophisticated scoring functions for docking programs, trained on large datasets of experimental binding data to improve the correlation between predicted scores and actual affinities. nih.govresearchgate.net The table below illustrates hypothetical data from such a predictive study, comparing docking scores of designed analogs.

Compound IDModification on ScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted Interaction
BTHP-01(Parent Scaffold)-7.5H-bond via pyrrolidine NH
BTHP-024-chlorophenyl on thiazole-8.9H-bond, Pi-Pi stacking
BTHP-034-methoxyphenyl on thiazole-9.2H-bond, Hydrophobic
BTHP-04Indole (B1671886) on pyrrolidine-8.5H-bond, Pi-Alkyl

This table is for illustrative purposes and does not represent actual experimental data.

Challenges in Translating Research Findings

Addressing Chemical Stability and Reactivity for Research Applications

A key challenge is ensuring the metabolic stability of the compound. In vivo, molecules are subjected to metabolism by enzymes, which can lead to rapid clearance or the formation of inactive or toxic byproducts. The stability of the linkage between the pyrrolidine and thiazole rings, as well as the susceptibility of each ring to enzymatic modification (e.g., oxidation), must be evaluated. Computational tools can predict sites of metabolism, guiding the design of analogs with improved stability. For example, blocking a metabolically liable site by adding a fluorine atom is a common medicinal chemistry strategy.

Overcoming Synthetic Complexity for Analog Libraries

Developing a robust and flexible synthetic strategy is crucial. This may involve identifying key intermediates that can be readily functionalized in the final steps of the synthesis (late-stage functionalization) to create a variety of analogs from a common precursor. For example, a synthetic route might involve first constructing a protected this compound core, which can then be subjected to various coupling reactions to introduce diversity at different positions on the thiazole or pyrrolidine rings. The complexity of stereoselective synthesis, particularly for controlling the stereochemistry at the C-2 position of the pyrrolidine ring, adds another layer of difficulty. mdpi.com

The following table outlines some general synthetic challenges and potential mitigation strategies.

ChallengePotential Mitigation Strategy
Multi-step synthesis with low yieldDevelop convergent synthetic routes; optimize reaction conditions.
Limited points for diversificationEmploy late-stage functionalization; use versatile building blocks.
Stereochemical control at pyrrolidine C-2Use chiral starting materials (e.g., proline); asymmetric catalysis.
Purification of analogsUtilize automated flash chromatography; develop crystallization methods.

Potential for Multidisciplinary Research Collaborations

The full potential of this compound and its derivatives can best be unlocked through multidisciplinary collaborations. The complexity of modern chemical and biological research necessitates the integration of expertise from various scientific fields.

Synthetic and Medicinal Chemists are essential for designing and creating new analogs, optimizing their drug-like properties, and understanding structure-activity relationships. nih.govjmchemsci.com

Computational Chemists and Data Scientists can apply AI/ML models for predictive design, analyze large datasets, and perform in silico simulations to guide the synthetic efforts. nih.govrsc.orgscispace.com

Microbiologists and Cell Biologists are needed to perform the biological evaluation of the synthesized compounds, determining their efficacy against bacterial strains or other biological targets and elucidating their mechanism of action. biointerfaceresearch.comresearchgate.net

Pharmacologists and Toxicologists would be required to evaluate the behavior of lead compounds in more complex biological systems, assessing their pharmacokinetic properties and potential for toxicity.

Such collaborative efforts create a synergistic cycle where computational predictions guide synthetic efforts, and the resulting experimental data is fed back into the computational models to refine and improve their predictive power, ultimately accelerating the journey from a promising scaffold to a valuable chemical tool or therapeutic agent. nih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(Pyrrolidin-2-yl)thiazole, and how can purity be optimized?

Methodological Answer: The Hantzsch thiazole synthesis is a foundational method, involving cyclocondensation of α-haloketones with thioureas or thioamides. For this compound, a modified approach could use pyrrolidine-2-carbothioamide and α-bromoacetophenone derivatives under reflux in ethanol. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S) to confirm ≥95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Assign protons and carbons in the thiazole ring (e.g., δ 7.2–7.8 ppm for aromatic protons) and pyrrolidine substituents (δ 1.5–3.5 ppm for aliphatic protons).
  • IR Spectroscopy : Identify characteristic bands (e.g., C=N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C7H10N2S: 155.0648 Da).
    Cross-validate data with computational tools (e.g., Gaussian DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Measure MIC/MBC values, comparing to standard drugs like ciprofloxacin .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Include dose-response curves (IC50 calculation) and apoptosis markers (Annexin V/PI flow cytometry) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II). Validate binding poses with MD simulations (AMBER/NAMD) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thiazole derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -NO2, -Cl) or donating (-OCH3) groups at the 4- or 5-position of the thiazole ring. Compare logP (HPLC-based) and bioactivity trends .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate physicochemical descriptors (e.g., polarizability, H-bond donors) with activity. Validate models with external test sets (R² > 0.7) .
  • Crystallography : Resolve X-ray structures of ligand-protein complexes to identify critical binding interactions (e.g., π-π stacking with Tyr residues) .

Q. How can computational methods enhance the design of this compound-based inhibitors?

Methodological Answer:

  • Virtual Screening : Dock compound libraries (ZINC15, Enamine) against target enzymes (e.g., kinase ATP-binding sites). Prioritize hits with Glide XP scores < -8 kcal/mol .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., BBB permeability, CYP450 inhibition). Ensure compliance with Lipinski’s Rule of Five .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for lead optimization, focusing on substituents improving binding affinity (e.g., methyl vs. trifluoromethyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.